
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Determination of Anti-allergenic Agents
The study of anti-allergenic agents is crucial in the development of therapeutic drugs. A high-performance liquid chromatographic (HPLC) method was developed to analyze a new series of antiallergenic compounds, specifically focusing on 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone and its active acidic metabolite in plasma. The analysis was performed using ultraviolet or fluorescence detection, and the extraction was done through liquid-liquid or solid-phase extraction methods. The reversed-phase HPLC was utilized to quantify the drugs in plasma samples from bioavailability studies in dogs, with calibrations in the ng/ml concentration range for both compounds .
Crystal and Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone has been a subject of interest. A related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was synthesized and characterized. The crystal structure was determined using X-ray diffraction (XRD) and was found to crystallize in the monoclinic space group P21/c. The cell parameters were measured, and the structure was noted to exhibit intermolecular hydrogen bonding of the type C–H···O, which is significant for understanding the compound's stability and interactions .
Synthesis Analysis
While the provided data does not include a direct synthesis route for 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone, the synthesis of related compounds involves multiple steps, including the formation of intermediates and final products characterized by spectroscopic methods. The synthesis process is likely to involve careful selection of reagents and conditions to ensure the formation of the desired product with high purity .
Chemical Reactions Analysis
The chemical reactions involved in the formation of such compounds typically include various organic synthesis techniques such as alkylation, acylation, and etherification. The presence of functional groups like methoxy, chloropyridinyl, and piperidinyl suggests that the reactions may involve nucleophilic substitution and condensation reactions. The exact chemical reactions would depend on the synthetic route chosen for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can be inferred from related compounds. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of aromatic rings and heteroatoms in the structure suggests potential interactions with biological molecules, which is relevant for pharmacological activity. The HPLC analysis and XRD study provide insights into the compound's behavior in biological systems and its crystalline form, respectively .
Propriétés
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-17-6-2-3-7-18(17)25-13-19(23)22-10-4-5-14(12-22)26-16-8-9-21-11-15(16)20/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGIBNRBNOSLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate](/img/structure/B3020544.png)
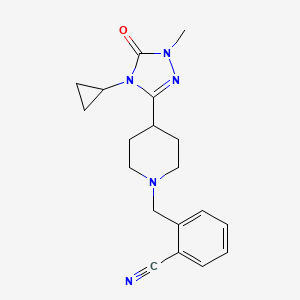
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)
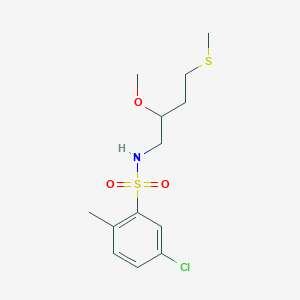
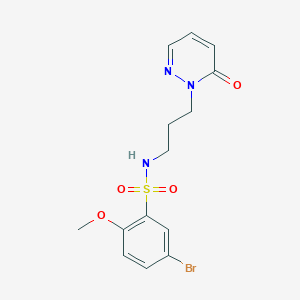
![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)
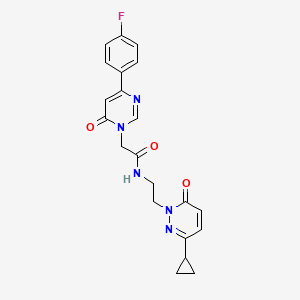
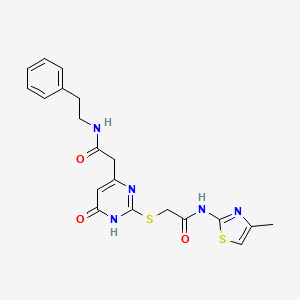
![4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020560.png)
![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)
![ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B3020562.png)
![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3020563.png)